3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine
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Overview
Description
3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine and iodine atoms at the 3 and 5 positions of the pyridine ring, respectively, and two methyl groups attached to the nitrogen atom at the 2 position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
The synthesis of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine typically involves halogenation reactions. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions to produce the desired pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.
Chemical Reactions Analysis
3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: The compound is often used in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Medicine: Some derivatives of this compound have shown potential as therapeutic agents due to their biological activities.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
3-Bromo-5-iodo-N,N-dimethylpyridin-2-amine can be compared with other halogenated pyridine derivatives, such as 5-bromo-2-methylpyridin-3-amine and 3-bromo-5-iodobenzoic acid . These compounds share similar structural features but differ in their specific halogenation patterns and functional groups. The uniqueness of this compound lies in its specific combination of bromine and iodine atoms, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-5-iodo-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrIN2/c1-11(2)7-6(8)3-5(9)4-10-7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMGKGBTZYQVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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